3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
3-Butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a butyl group at position 3 and a 1,2,4-oxadiazole-methyl moiety at position 1. Quinazoline-diones are recognized for their pharmacological versatility, particularly in antimicrobial and anticancer applications, due to their ability to mimic purine bases and interfere with enzymatic processes . The incorporation of the 1,2,4-oxadiazole moiety, known for its metabolic stability and hydrogen-bonding capacity, likely augments the compound’s bioavailability and target affinity .
Properties
Molecular Formula |
C21H19ClN4O3 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
3-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-3-12-25-20(27)16-6-4-5-7-17(16)26(21(25)28)13-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
KLQIFWBLJPSMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Butylquinazoline-2,4(1H,3H)-dione
Starting Materials :
- Anthranilic acid (1)
- Butyl isocyanate (2a) or butyl chloroformate (2b)
Procedure :
- Amide Formation : Anthranilic acid (1) reacts with butyl isocyanate (2a) in ethanol under reflux for 8–12 hours to yield N-butylanthranilamide (3a).
- Cyclocarbonylation : Compound 3a undergoes cyclization using ethyl chloroformate (ECF) in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2a | Ethanol | Reflux | 8 h | 85% |
| 2 | ECF, DIPEA | DCM | 0°C → RT | 14 h | 65% |
Characterization :
Synthesis of 5-(4-Chlorophenyl)-1,2,4-Oxadiazole-3-chloromethyl
Starting Materials :
- 4-Chlorobenzohydrazide (4)
- Chloroacetonitrile (5)
Procedure :
- Hydrazide Activation : 4-Chlorobenzohydrazide (4) reacts with chloroacetonitrile (5) in tetrahydrofuran (THF) under reflux for 6 hours to form N-(chloroacetyl)-4-chlorobenzohydrazide (6).
- Cyclodehydration : Compound 6 undergoes cyclization in phosphorus oxychloride (POCl₃) at 80°C for 4 hours to yield 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-chloromethyl (7).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 5 | THF | Reflux | 6 h | 78% |
| 2 | POCl₃ | – | 80°C | 4 h | 60% |
Characterization :
Alkylation of Quinazoline-2,4-dione with Oxadiazole Chloromethyl
Procedure :
- Deprotonation : 3-Butylquinazoline-2,4(1H,3H)-dione (3a, 1.0 eq) is treated with anhydrous potassium carbonate (1.2 eq) in dimethylformamide (DMF) at room temperature for 1 hour.
- Nucleophilic Substitution : 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-chloromethyl (7, 1.0 eq) is added, and the mixture is stirred at 60°C for 24 hours.
Reaction Conditions :
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃, DMF | DMF | 60°C | 24 h | 55% |
Purification :
Characterization :
- ¹H NMR (DMSO-d₆) : δ 8.45 (d, 1H, quinazoline-H), 8.12 (d, 2H, oxadiazole-aromatic), 7.70 (d, 2H, oxadiazole-aromatic), 5.32 (s, 2H, CH₂-oxadiazole), 4.10 (t, 2H, N-CH₂), 1.75–0.95 (m, 7H, butyl chain).
- ¹³C NMR : 167.8 (C=O), 163.5 (C=N), 140.2 (C-Cl), 128.9–118.4 (aromatic carbons).
Optimization and Mechanistic Insights
Key Challenges and Solutions
- Low Cyclization Yields : Using ECF instead of triphosgene improves safety and yield (65% vs. 50%).
- Oxadiazole Stability : POCl₃-mediated cyclization minimizes side reactions compared to iodine-based methods.
- Alkylation Efficiency : DMF enhances solubility of intermediates, while KI (as additive) accelerates substitution.
Alternative Pathways
- Microwave-Assisted Synthesis : Reduces reaction time for quinazoline cyclization from 12 hours to 30 minutes.
- One-Pot Oxadiazole Formation : Combining 4-chlorobenzonitrile with hydroxylamine in acetic acid yields 5-(4-chlorophenyl)-1,2,4-oxadiazole directly (45% yield).
Analytical and Spectroscopic Validation
Purity Assessment :
- HPLC : >98% purity (C18 column, acetonitrile:water 70
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline-2,4-dione core undergoes nucleophilic substitution at positions 1 and 3 due to the electron-deficient nature of the carbonyl groups. For example:
-
Alkylation : Reaction with alkyl halides (e.g., ethyl chloroacetate) in DMF using K₂CO₃ as a base yields N-alkylated derivatives .
-
Aryl Substitution : The 4-chlorophenyl group on the oxadiazole ring participates in Ullmann-type coupling with aryl boronic acids under palladium catalysis .
Key Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Yield (%) |
|---|---|---|---|
| Alkylation | Ethyl chloroacetate, K₂CO₃ | DMF | 60–75 |
| Aryl Coupling | Pd(PPh₃)₄, CuI | THF | 40–55 |
Cyclization and Condensation Reactions
The oxadiazole moiety facilitates cyclization reactions, enhancing structural complexity:
-
Hydrazide Condensation : Interaction with hydrazides (e.g., phenylhydrazine) forms triazole or thiadiazole hybrids under reflux conditions .
-
Schiff Base Formation : The carbonyl group of the quinazoline-dione reacts with primary amines to generate imine-linked derivatives .
Example Pathway :
-
Hydrazinolysis of ethyl ester intermediates forms hydrazide derivatives .
-
Cyclization with CS₂ or isocyanates yields thiadiazole or triazole rings .
Oxidation and Reduction Reactions
-
Oxidation : The butyl side chain undergoes oxidation with KMnO₄ to form a carboxylic acid derivative.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino intermediate, altering bioactivity .
Comparative Reactivity :
| Functional Group | Reaction | Product |
|---|---|---|
| Oxadiazole | Hydrogenation (H₂/Pd-C) | 1,2-Diaminoethane derivative |
| Quinazoline | Oxidation (KMnO₄/H⁺) | Carboxylic acid analog |
Biological Target Interactions
While not traditional chemical reactions, the compound engages in non-covalent interactions critical for pharmacological activity:
-
Hydrogen Bonding : The dione carbonyl groups interact with bacterial gyrase active sites .
-
π-π Stacking : The 4-chlorophenyl group aligns with hydrophobic pockets in topoisomerase IV .
Structure-Activity Relationship (SAR) :
| Modification | Effect on Bioactivity |
|---|---|
| Oxadiazole → Thiadiazole | ↑ Antimicrobial potency |
| Butyl → Trifluoromethoxy | ↑ Metabolic stability |
Stability Under Synthetic Conditions
The compound demonstrates moderate stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades under strong acidic or basic conditions:
Scientific Research Applications
3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, we compare it with structurally and functionally analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Quinazoline/Oxadiazole Derivatives
Key Observations:
The 1,2,4-oxadiazole substituent in the target compound and the thienopyrimidine derivative both contribute to antimicrobial activity, but the thienopyrimidine analog’s dual oxadiazole moieties may enhance potency against resistant strains.
Substituent Effects: The 4-chlorophenyl group in the target compound’s oxadiazole ring parallels the 4-chlorophenylsulfonyl moiety in cytotoxic 1,3-oxazoles , suggesting halogenated aryl groups improve lipophilicity and target binding. Butyl vs.
Synthetic Accessibility: The patent for 1-(arylmethyl)quinazoline-2,4-diones highlights scalable methods for alkylation and cyclization, suggesting the target compound could be synthesized efficiently via analogous routes. In contrast, thienopyrimidine derivatives require multi-step cyclocondensation , complicating large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
